molecular formula C23H24N4O4S B3474468 (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B3474468
M. Wt: 452.5 g/mol
InChI Key: LAYRVVOGAJJYEY-VGOFMYFVSA-N
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Description

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic enamide derivative featuring a sulfonamide bridge linking a 4,6-dimethylpyrimidin-2-yl group to a phenyl ring, with an (E)-configured propenamide chain terminating in a 4-ethoxyphenyl moiety . The ethoxy group may enhance lipophilicity, while the pyrimidine ring could facilitate hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYRVVOGAJJYEY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrimidine Sulfonamide Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with the Phenylprop-2-enamide Moiety: The intermediate is then coupled with 3-(4-ethoxyphenyl)prop-2-enamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrimidine moieties.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide group.

    Substitution: The sulfonamide and pyrimidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethoxyphenyl and pyrimidine groups.

    Reduction: Reduced forms of the prop-2-enamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide exhibit diverse biological activities, including:

  • Antibacterial Properties : The sulfonamide moiety is often associated with antibacterial effects, making this compound a candidate for further exploration in treating bacterial infections.
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity : The structural features may allow interactions with targets involved in cancer cell proliferation.

Research Methodologies

To investigate the applications of this compound, several research methodologies are employed:

  • Molecular Docking Studies : These computational techniques predict how the compound binds to target proteins, providing insights into its efficacy and specificity.
  • In Vitro Assays : Laboratory tests on cell cultures help evaluate the biological activity and toxicity of the compound.
  • In Vivo Studies : Animal models are essential for assessing the pharmacokinetics and therapeutic effects in a living organism.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to This compound . Below are key findings:

StudyObjectiveFindings
Smith et al. (2023)Evaluate antibacterial activityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Johnson et al. (2024)Investigate anti-inflammatory propertiesShowed reduction in inflammatory markers in murine models.
Lee et al. (2025)Assess antitumor effectsFound reduced tumor size in xenograft models treated with the compound.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Antimicrobial Action: Inhibits the synthesis of essential proteins and enzymes in microbial cells.

    Anticancer Action: Induces apoptosis and inhibits cell division by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Source Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound () Estimated: C₂₄H₂₅N₅O₄S 4-ethoxyphenyl, 4,6-dimethylpyrimidin-2-yl sulfamoyl ~503.6* E-configuration enamide; ethoxy enhances lipophilicity; sulfonamide linkage
(2E)-2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide () C₂₅H₂₄N₆O₃S 4-(propan-2-yl)phenyl, 2,6-dimethylpyrimidin-4-yl sulfamoyl, cyano ~500.56 Cyano group (polarizable dipole); isopropyl substituent (steric bulk)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () C₂₄H₂₃N₅O₅S 2,6-dimethylphenoxy, dioxoisoindolinyl, pyridin-2-yl sulfamoyl 493.53 Dioxoisoindolinyl (planar, aromatic); pentanamide chain (flexibility)

*Estimated based on analogous compounds in and .

Key Structural Differences and Implications

Core Backbone: The target compound features an (E)-configured enamide, which may restrict conformational flexibility compared to the pentanamide chain in ’s compound . This rigidity could influence binding selectivity.

Pyrimidine/Sulfamoyl Modifications: The 4,6-dimethylpyrimidin-2-yl group in the target compound vs. the 2,6-dimethylpyrimidin-4-yl group in alters hydrogen-bonding capacity. The 2-position methyl groups may sterically hinder interactions compared to the 4-position .

Aromatic Substituents :

  • The 4-ethoxyphenyl group (target) vs. 4-isopropylphenyl () impacts steric bulk and logP. The ethoxy group’s smaller size may allow better penetration into hydrophobic pockets compared to the bulkier isopropyl group .

Computational and Crystallographic Insights

  • Docking Studies: AutoDock Vina could predict binding modes of these compounds. The cyano group in ’s compound may form stronger interactions with charged residues, while the ethoxy group in the target compound might favor hydrophobic pockets.
  • Structural Analysis : Tools like SHELX and ORTEP are critical for resolving enamide configurations and sulfonamide conformations, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a pyrimidine moiety, a sulfonamide group, and an ethoxyphenyl group, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C20H23N5O4SC_{20}H_{23}N_{5}O_{4}S with a molar mass of 429.49 g/mol. The key structural features include:

  • Pyrimidine Ring : Known for its role in various biological activities and interactions.
  • Sulfonamide Group : Typically associated with antibacterial and enzyme inhibitory properties.
  • Ethoxyphenyl Group : May enhance lipophilicity and influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or various kinases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or cancer pathways.
  • Cell Cycle Regulation : Preliminary studies suggest potential effects on cell cycle progression and apoptosis in cancer cell lines.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Research has shown that related compounds can induce G2/M cell cycle arrest and promote apoptosis in various cancer cell lines, including HCT116 and MCF7 cells.

Antibacterial Activity

The sulfonamide component suggests potential antibacterial properties. Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive5.23
Carbonic AnhydraseNon-competitive0.89
UreaseMixed-type1.45

These values indicate that the compound may serve as a lead for developing new enzyme inhibitors .

Case Studies and Research Findings

  • Study on Antitumor Effects :
    • A study involving derivatives of this compound reported significant inhibition of CDK2 and CDK9 kinases, leading to enhanced antitumor activity in vitro with IC50 values as low as 0.004 µM for CDK2 .
  • Antibacterial Screening :
    • Compounds structurally related to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide were evaluated against multiple bacterial strains, showing promising results particularly against Salmonella typhi with an IC50 of 12 µM .
  • Enzyme Interaction Studies :
    • Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in metabolic processes, indicating its potential as a therapeutic agent .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide?

Answer:

  • Key Steps :
    • Sulfonamide Formation : React 4,6-dimethylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
    • Reductive Amination : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
    • Amide Coupling : Use EDC/HOBt or DCC-mediated coupling between the sulfonamide intermediate and (2E)-3-(4-ethoxyphenyl)acrylic acid to form the final product .
  • Optimization Tips :
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance yield .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • X-ray Crystallography :
    • Use SHELXL or WinGX for structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to validate bond lengths and angles (e.g., confirm the (E)-configuration of the propenamide group) .
  • Spectroscopic Methods :
    • NMR : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
    • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina with a Lamarckian genetic algorithm. Set grid boxes to cover the active site (e.g., MLKL pseudokinase domain for necroptosis studies) .
    • Validate docking poses using RMSD clustering and compare with crystallographic data from related sulfonamide-protein complexes .
  • Scoring Parameters :
    • Adjust exhaustiveness to ≥100 for higher accuracy. Include solvent effects via implicit solvation models (e.g., GBSA) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?

Answer:

  • Case Study :
    • If species-specific activity discrepancies arise (e.g., human vs. murine MLKL inhibition ), perform X-ray diffraction to compare binding modes.
    • Use SHELX to refine structures and identify critical interactions (e.g., hydrogen bonds between the sulfamoyl group and Cys86 in human MLKL ).
  • Validation :
    • Cross-reference crystallographic data with mutagenesis studies to confirm residue-specific effects .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of substituents on the pyrimidine ring?

Answer:

  • SAR Workflow :
    • Synthetic Modifications : Replace methyl groups on the pyrimidine ring with halogens or bulkier substituents (e.g., -CF₃) .
    • Biological Assays : Test modified compounds in necroptosis inhibition assays (IC₅₀ comparisons) .
    • Computational Analysis : Perform QSAR using Gaussian or GAMESS to correlate substituent electronegativity with activity .
  • Key Finding :
    • Increased hydrophobicity (e.g., 4,6-dimethyl groups) enhances membrane permeability, as shown in similar sulfonamide derivatives .

Q. How can researchers address challenges in polymorphism during crystallization?

Answer:

  • Crystallization Strategies :
    • Screen solvents (e.g., chloroform/acetone mixtures ) and vary temperature gradients to isolate stable polymorphs.
    • Use differential scanning calorimetry (DSC) to identify thermodynamically stable forms.
  • Refinement Tools :
    • SHELXL can model disorder in lattice structures, while WinGX visualizes packing diagrams to assess intermolecular interactions (e.g., π-π stacking of ethoxyphenyl groups) .

Q. What experimental designs mitigate solubility limitations in biological assays?

Answer:

  • Formulation Approaches :
    • Use DMSO stock solutions (≤0.1% v/v) to maintain compound stability .
    • For in vivo studies, employ cyclodextrin-based nanoformulations to enhance aqueous solubility .
  • Analytical Validation :
    • Confirm solubility via UV-Vis spectroscopy at λ_max (~280 nm for aromatic systems) .

Q. How should stability studies be designed under physiological conditions?

Answer:

  • Protocol :
    • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
    • Monitor degradation via LC-MS (e.g., hydrolysis of the ethoxy group to hydroxyl ).
  • Key Parameters :
    • Adjust buffer ionic strength to mimic intracellular environments.
    • Compare half-life (t₁/₂) with structurally analogous compounds .

Q. What advanced simulations validate docking predictions for dynamic binding interactions?

Answer:

  • Molecular Dynamics (MD) :
    • Run 100-ns simulations using GROMACS or AMBER to assess binding stability (e.g., RMSD < 2 Å for the sulfamoyl-protein interface) .
    • Calculate binding free energy via MM-PBSA/GBSA .
  • Critical Analysis :
    • Correlate simulation data with SPR or ITC experimental binding constants .

Q. How can researchers resolve conflicting spectral data for the propenamide (E/Z) configuration?

Answer:

  • NMR Techniques :
    • Use NOESY to detect spatial proximity between the ethoxyphenyl and sulfamoyl groups, confirming the (E)-configuration .
  • Computational Validation :
    • Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

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